molecular formula C14H17BrN4O B7111450 N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide

N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide

Cat. No.: B7111450
M. Wt: 337.21 g/mol
InChI Key: XGPFKTKOUQBQCE-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a cyclopropyl group, which can influence the compound’s reactivity and stability.

Properties

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-19(12(6-16)8-2-3-8)14(20)10-4-9(15)5-11-13(10)18-7-17-11/h4-5,7-8,12H,2-3,6,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFKTKOUQBQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN)C1CC1)C(=O)C2=C3C(=CC(=C2)Br)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Bromination: The benzimidazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Introduction of the Cyclopropyl Group: This step involves the reaction of the brominated benzimidazole with a cyclopropylamine derivative under basic conditions to form the desired cyclopropylethyl group.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive benzimidazole core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. Pathways involved include inhibition of DNA synthesis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopropylethyl)-N,2,4,5-tetramethyloxolane-3-carboxamide
  • N-(2-amino-1-cyclopropylethyl)-N-ethylcyclopropanamine
  • N-(2-amino-1-cyclopropylethyl)-N,2-dimethylpropanamide

Uniqueness

N-(2-amino-1-cyclopropylethyl)-6-bromo-N-methyl-1H-benzimidazole-4-carboxamide is unique due to its specific combination of a benzimidazole core, a bromine atom, and a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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